

Spectroscopic Profile of (Chloromethyl)trichlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Chloromethyl)trichlorosilane	
Cat. No.:	B074141	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(Chloromethyl)trichlorosilane** (CAS No. 1558-25-4), a versatile organosilicon compound used in a variety of synthetic applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra. The information is intended to aid researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(Chloromethyl)trichlorosilane**. Due to the limited availability of public experimental data for certain spectroscopic techniques, some values are estimated based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Nucleus	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Notes
¹ H	CDCl₃	~3.3 - 3.5	Singlet	N/A	The chemical shift is for the shift is for the -CH ₂ - group. The exact value can be influenced by solvent and concentration . A spectrum is available on SpectraBase[1].
13C	CDCl₃	~30 - 40 (estimated)	Singlet	N/A	The estimated chemical shift is for the - CH ₂ - carbon. For comparison, the chloromethyl carbon in chloro(chloro methyl)dimet hylsilane appears in this region[2].
²⁹ Si	CDCl₃	~ -5 to -15 (estimated)	Singlet	N/A	The estimated chemical shift is based on the analysis



of various chlorosilanes. The chemical shift is sensitive to the number of chlorine atoms and other substituents on the silicon atom[3][4][5] [6].

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~2970 - 2880	C-H Stretch	Medium
1395	Si-CH ₂ Cl	-
1180	Si-CH ₂ Cl	-
~830 - 780	C-Cl Stretch	Strong
~620 - 550	Si-Cl Stretch (asymmetric)	Strong
~490 - 460	Si-Cl Stretch (symmetric)	Strong

Note: The assignments for Si-CH₂Cl are based on general correlations for organosilicon compounds[7]. The Si-Cl stretching frequencies are characteristic for trichlorosilyl groups.

Mass Spectrometry (Electron Ionization)



m/z Ratio	Proposed Fragment Ion	Notes
182/184/186/188	[CH2CISiCl3]+	Molecular ion peak cluster, showing the characteristic isotopic pattern for four chlorine atoms.
147/149/151	[SiCl₃] ⁺	Loss of the chloromethyl radical (•CH ₂ Cl). This is often a prominent peak.
133/135/137	[CH2SiCl2]+	Loss of a chlorine radical from the molecular ion.
113/115/117	[SiCl ₂]+•	Loss of a chlorine and a chloromethyl radical.
49/51	[CH ₂ Cl] ⁺	Chloromethyl cation.

Note: The presence of multiple chlorine atoms results in complex isotopic patterns for the molecular ion and chlorine-containing fragments[8].

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. Given the moisture-sensitive and corrosive nature of **(Chloromethyl)trichlorosilane**, appropriate handling precautions, such as working in a fume hood and using dry glassware and solvents, are essential.

NMR Spectroscopy (¹H, ¹³C, ²⁹Si)

2.1.1 Sample Preparation (Moisture-Sensitive Compound)

- Solvent Preparation: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), from a fresh, sealed ampoule or a bottle that has been stored over molecular sieves (3 Å) to ensure it is anhydrous[9].
- Sample Handling: Perform all sample manipulations in a dry atmosphere, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon)[10].



Procedure: a. Using a dry syringe, transfer approximately 0.5-0.7 mL of the deuterated solvent into a clean, dry 5 mm NMR tube. b. Add 1-2 drops of
 (Chloromethyl)trichlorosilane to the solvent in the NMR tube. c. Cap the NMR tube securely. If not using a J. Young tube, wrap the cap with Parafilm to prevent atmospheric moisture ingress. d. Gently invert the tube several times to ensure the sample is thoroughly mixed.

2.1.2 Instrument Parameters

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ¹H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- 13C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.
- ²⁹Si NMR:
 - Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).



- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 10-30 seconds, due to the long relaxation times of ²⁹Si nuclei.
- Number of Scans: A significant number of scans are typically required due to the low sensitivity of the ²⁹Si nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1 Sample Preparation (Liquid Film/ATR)

- Attenuated Total Reflectance (ATR): a. Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. b. Acquire a background spectrum of the clean, empty ATR crystal. c. Place a single drop of (Chloromethyl)trichlorosilane directly onto the ATR crystal. d. Acquire the sample spectrum.
- Liquid Film (Transmission): a. Use salt plates (e.g., NaCl or KBr) that are transparent in the mid-IR region and have been stored in a desiccator. b. In a fume hood, place one drop of the liquid sample onto the center of one salt plate. c. Carefully place the second salt plate on top, spreading the liquid into a thin film. d. Mount the plates in the spectrometer's sample holder and acquire the spectrum. e. Clean the plates thoroughly with a dry, non-hydroxylic solvent (e.g., hexane or dichloromethane) immediately after use.

2.2.2 Instrument Parameters

- Spectrometer: A standard FTIR spectrometer.
- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1 Sample Preparation



- Solvent: Use a high-purity, volatile, and non-reactive solvent such as hexane or dichloromethane.
- Procedure: a. Prepare a dilute solution of (Chloromethyl)trichlorosilane in the chosen solvent (e.g., 1 μL in 1 mL). b. Transfer the solution to a 2 mL autosampler vial and cap it securely.

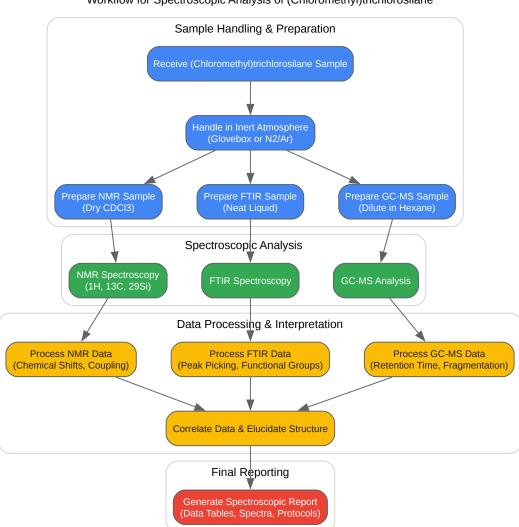
2.3.2 Instrument Parameters

- Gas Chromatograph:
 - Injector: Split/splitless injector at 250 °C.
 - Injection Volume: 1 μL with a split ratio of 50:1.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,
 0.25 μm film thickness), is suitable.
 - Oven Program: Initial temperature of 50 °C (hold for 2 minutes), then ramp at 10 °C/min to 250 °C (hold for 5 minutes).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 250.
 - Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organosilane compound like **(Chloromethyl)trichlorosilane**.





Workflow for Spectroscopic Analysis of (Chloromethyl)trichlorosilane

Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.



This comprehensive workflow ensures accurate and reliable characterization of **(Chloromethyl)trichlorosilane**, from sample handling to final data interpretation and reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. spectrabase.com [spectrabase.com]
- 2. Chloro(chloromethyl)dimethylsilane(1719-57-9) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. Trichloro(chloromethyl)silane | CH2Cl4Si | CID 15258 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of (Chloromethyl)trichlorosilane: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b074141#spectroscopic-data-nmr-ir-mass-spec-of-chloromethyl-trichlorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com